methyl 2-({[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-({2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolo[3,4-d][1,2,3]triazole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylhydrazine and methyl 2-aminobenzoate. The synthesis proceeds through the formation of intermediate compounds, which are then cyclized to form the pyrrolo[3,4-d][1,2,3]triazole ring system. The final step involves the esterification of the benzoate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs with different functional groups.
Scientific Research Applications
METHYL 2-({2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of METHYL 2-({2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(4-CHLOROPHENYL)ACETATE: This compound shares the chlorophenyl group but lacks the complex triazole and benzoate moieties.
5-(4-CHLOROPHENYL)-2,2-DIMETHYLCYCLOPENTANONE: Another compound with a chlorophenyl group, but with a different core structure.
Uniqueness
METHYL 2-({2-[5-(4-CHLOROPHENYL)-4,6-DIOXO-4,5,6,6A-TETRAHYDROPYRROLO[3,4-D][1,2,3]TRIAZOL-1(3AH)-YL]ACETYL}AMINO)BENZOATE is unique due to its combination of a chlorophenyl group, a pyrrolo[3,4-d][1,2,3]triazole ring, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C20H16ClN5O5 |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
methyl 2-[[2-[5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C20H16ClN5O5/c1-31-20(30)13-4-2-3-5-14(13)22-15(27)10-25-17-16(23-24-25)18(28)26(19(17)29)12-8-6-11(21)7-9-12/h2-9,16-17H,10H2,1H3,(H,22,27) |
InChI Key |
SOKOTAMBDGNLTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.